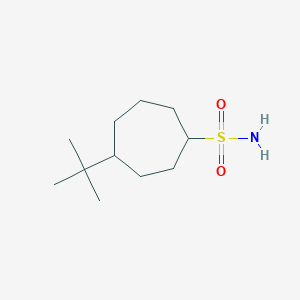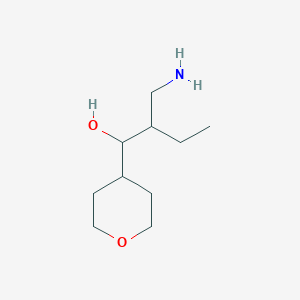
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for binding to biological targets.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: As an intermediate in the production of materials or chemicals.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:
- 2-(Aminomethyl)-1-butanol
- 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3 |
Clave InChI |
AHRFSESGNUYNKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


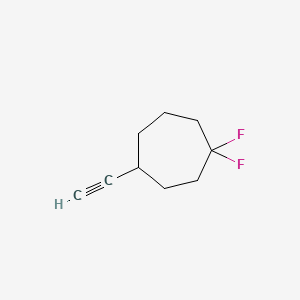
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)

![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
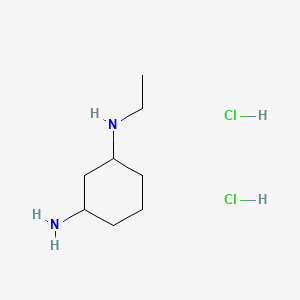
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)


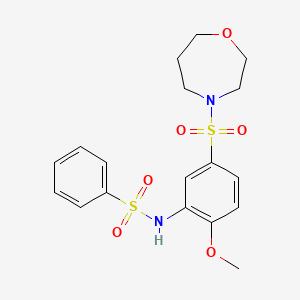
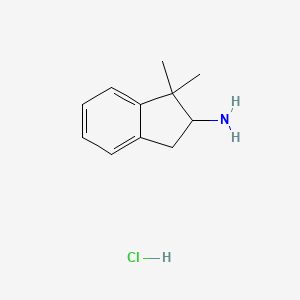
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
